![molecular formula C28H26F12N4P2+2 B561183 1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate CAS No. 108861-16-1](/img/structure/B561183.png)

1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

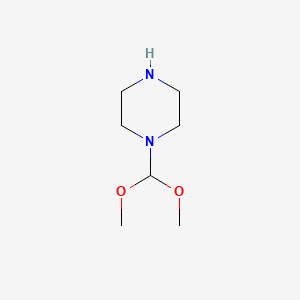

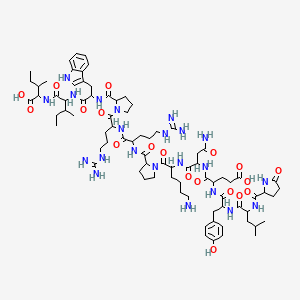

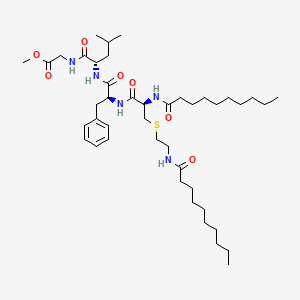

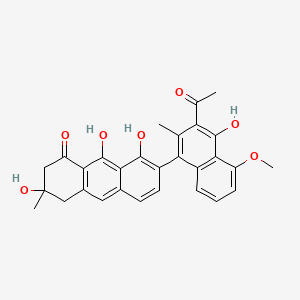

1,1’‘-[1,2-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate is a chemical compound with the molecular formula C28H24F12N4P2 . It has been used in the synthesis of a new crystalline polyoxometalate–viologen hybrid .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4,4’-Bipyridinium, 1,1’'- [ (1,2-phenylene)bis (methylene)]bis-, bromide (1:2) as a raw material . More detailed synthesis procedures might be available in specific scientific literature.Molecular Structure Analysis

The molecular weight of this compound is 706.45 . For detailed structural analysis, crystallographic data and atomic coordinates, one may refer to specific scientific literature or databases .Chemical Reactions Analysis

Specific chemical reactions involving this compound might be found in scientific literature. For instance, it has been used in the synthesis of a polyoxometalate–viologen hybrid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in chemical databases . These include its molecular formula, molecular weight, and possibly other properties like melting point, boiling point, and density.科学的研究の応用

Solar Ultraviolet Light Detection

This compound has been utilized in the creation of polyoxometalate–viologen photochromic hybrids . These hybrids demonstrate a rapid and efficient detection of ultraviolet light, with a significant color change from pale yellow to blue, even at low UV intensities . This makes it a potential candidate for developing portable devices for solar UV light detection.

Photoluminescence-Based UV Probing

The same hybrids mentioned above also exhibit photoluminescence phenomena, where the fluorescence intensity decreases with increasing UV intensity. This property can be harnessed for fluorescence-based UV probing, which could be valuable in various research and industrial applications .

Inkless and Erasable Printing

The powdered form of this compound can be deposited on paper to create an inkless and erasable print medium. This innovative application could revolutionize the way we think about printing, offering a reusable and environmentally friendly alternative .

Crystallography

The crystal structure of this compound has been determined, which is crucial for understanding its chemical behavior and interactions. This information is vital for researchers who are looking to utilize this compound in various chemical reactions or material science applications .

作用機序

Target of Action

It’s known that similar compounds are often used in the field of materials science for their unique photochromic and thermochromic properties .

Mode of Action

The compound exhibits photochromic properties, meaning it changes color in response to light . Specifically, it shows an efficient ultraviolet light detection ability with an obvious color change from pale yellow to blue . This suggests that the compound interacts with light, absorbing specific wavelengths and undergoing a structural change that results in a visible color change .

Biochemical Pathways

As a photochromic compound, it likely affects pathways related to light absorption and energy transfer .

Result of Action

The primary result of the compound’s action is a color change in response to ultraviolet light . This color change is rapid and efficient, even at low ultraviolet intensities . The compound also exhibits photoluminescence, where the fluorescence intensity decreases with the increase of UV intensity .

Action Environment

Environmental factors, such as the intensity and wavelength of light, significantly influence the compound’s action . The compound’s photochromic properties are activated by ultraviolet light, and the degree of color change can vary depending on the intensity of the light .

将来の方向性

特性

IUPAC Name |

4-pyridin-4-yl-1-[[2-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4.2F6P/c1-2-4-28(22-32-19-11-26(12-20-32)24-7-15-30-16-8-24)27(3-1)21-31-17-9-25(10-18-31)23-5-13-29-14-6-23;2*1-7(2,3,4,5)6/h1-20H,21-22H2;;/q+2;2*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIQERCGPOWJTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F12N4P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![hexasodium;N-[5-[[6-chloro-2-[4-[(E)-2-[4-[[6-chloro-4-[3-(1-oxidoethylideneamino)-4-[(4-sulfo-8-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]imino-1H-1,3,5-triazin-4-ylidene]amino]-2-[(4-sulfo-8-sulfonatonaphthalen-2-yl)diazenyl]phenyl]ethanimidate](/img/structure/B561102.png)

![3,5-Bis[4-chloro-6-[5-hydroxy-6-(4-methoxy-2-sulfophenylazo)-7-sulfo-2-naphthylamino]-1,3,5-triazin-2-ylamino]-2,4,6-trimethylbenzenesulfonic acid pentasodium salt](/img/structure/B561103.png)

![6-Nitro-1H-benzo[d]imidazol-4-amine](/img/structure/B561110.png)